molecular formula C10H13BrClNO2 B13596335 Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride

Cat. No.: B13596335
M. Wt: 294.57 g/mol
InChI Key: IWXMGNUAPHLDAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2,6-dimethylbenzoic acid, followed by esterification to form the methyl ester. The amino group is then introduced through a nitration-reduction sequence .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and amine derivatives .

Scientific Research Applications

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride include:

Uniqueness

What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. The presence of both the amino and bromo groups allows for versatile chemical modifications and interactions with biological targets .

Biological Activity

Methyl 3-amino-4-bromo-2,6-dimethylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13BrClNO2C_{10}H_{13}BrClNO_2 and a molecular weight of 294.57 g/mol. The compound features a methyl ester group, an amino group, and a bromo substituent on a dimethylbenzoate backbone, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes. The mechanism involves:

  • Enzyme Inhibition : this compound can bind to the active sites of enzymes, inhibiting their function. This inhibition prevents substrate access and alters enzyme kinetics, making it a candidate for drug development.
  • Binding Interactions : The amino and bromo groups facilitate various binding interactions with biological macromolecules, enhancing the compound's efficacy as an inhibitor .

Biological Activity Studies

Research has demonstrated several aspects of the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • Kinetic studies have shown that this compound exhibits potent inhibitory effects against specific enzymes, with detailed binding affinity measurements providing insights into its potential therapeutic applications.
    • For example, studies indicate that it can effectively inhibit enzymes involved in metabolic pathways relevant to cancer and other diseases.
  • Cytotoxicity Assessments :
    • In vitro cytotoxicity tests on various cell lines have revealed that this compound has low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparative Analysis with Analogous Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Differences
Methyl 3-amino-4-chloro-2,6-dimethylbenzoate12345678Chlorine instead of bromine
Methyl 3-amino-4-fluoro-2,6-dimethylbenzoate87654321Fluorine substituent
Methyl 3-amino-4-iodo-2,6-dimethylbenzoate11223344Iodine substituent

The presence of the bromo group in this compound enhances its reactivity and biological interactions compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug discovery:

  • Antiviral Activity : Recent investigations have explored its efficacy against viral targets, demonstrating promising results in inhibiting viral replication mechanisms .
  • Pharmacological Applications : The compound is being evaluated for its role in developing novel therapeutic agents targeting metabolic disorders and cancer pathways. Molecular docking studies suggest optimal binding affinities with key targets involved in these diseases .

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

methyl 3-amino-4-bromo-2,6-dimethylbenzoate;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-5-4-7(11)9(12)6(2)8(5)10(13)14-3;/h4H,12H2,1-3H3;1H

InChI Key

IWXMGNUAPHLDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)C)N)Br.Cl

Origin of Product

United States

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